N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine” is a chemical compound with the linear formula C7H6FN3S . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals . “N-(6-fluorobenzo[d]thiazol-2-yl)benzamide” is another related compound .
Molecular Structure Analysis
The molecular formula of “1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine” is C7H6FN3S . The molecular weight is 183.21 .Physical and Chemical Properties Analysis
The appearance of “1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine” is described as a cream color amorphous powder . It has a melting point of 230-236 °C .Scientific Research Applications
Antimicrobial Studies
- The synthesis of substituted benzothiazoles has demonstrated potential antimicrobial activities. A study synthesized various benzothiazole derivatives and evaluated them for antibacterial and antifungal activities. These compounds exhibited a range of effectiveness against specific bacterial and fungal strains, suggesting a potential for developing new antimicrobial agents from benzothiazole derivatives (Patel & Agravat, 2007).
Anticancer Activity
- Novel fluoro substituted benzo[b]pyrans, structurally related to benzothiazoles, have shown anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. These compounds were tested against lung, breast, and CNS cancer cell lines, suggesting their potential as anticancer agents (Hammam et al., 2005).
Anti-Microbial and Docking Studies
- A study on substituted N-(benzo[d]thiazol-2-yl) derivatives evaluated for antimicrobial activity and molecular docking properties found that certain compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This indicates a potential pathway for designing potent antimicrobial agents based on 2-aminobenzothiazoles derivatives (Anuse et al., 2019).
Antitumor and Anticonvulsant Agents
- Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Among the compounds studied, certain benztriazoles showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, highlighting the potential for benzothiazole derivatives as anticonvulsant agents (Liu et al., 2016).
Chemical Sensing and Environmental Applications
- The synthesis of novel fluorescent probes based on benzothiazole derivatives for the detection of iron ions (III) indicates the utility of such compounds in environmental monitoring and analytical chemistry. The developed probes showed high selectivity and sensitivity towards iron ions, suggesting their potential application in detecting and quantifying metal ions in various samples (Wei, 2012).
Safety and Hazards
Properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c19-13-5-8-15-16(11-13)27-18(20-15)22-21-17(24)12-3-6-14(7-4-12)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTDFXPVARXWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.